![molecular formula C22H22N2O5S B2932950 Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate CAS No. 306736-59-4](/img/structure/B2932950.png)
Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate” is a chemical compound. It is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, phenoxy acid derivatives can be synthesized by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains phenoxy groups and an acetamido group .Scientific Research Applications
Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate: A Comprehensive Analysis:
Pharmaceutical Research
Thiazoles, which form a part of the compound’s structure, are known for their diverse biological activities. They are often explored for their potential in creating new therapeutic agents. The compound could be investigated for its antibacterial and antifungal properties, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) .
Material Science
Given that Sigma-Aldrich, a leading chemical supplier, lists this compound, it suggests its potential use in material science research. It could be involved in the synthesis of novel materials or as a reagent in chemical reactions to alter material properties .
Chemical Synthesis
The compound’s structure implies potential roles in chemical synthesis processes. It could serve as an intermediate or a catalyst in the synthesis of more complex molecules, possibly in the development of new drugs or industrial chemicals .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in chromatographic methods or other analytical techniques to identify or quantify substances .
Life Science Research
The compound may be used in life science research as a tool to study biological processes or as a part of assay development to screen for biological activity .
Safety and Toxicology Studies
Information on safety, usage, and MSDS/SDS is crucial for any chemical compound. This compound would likely be subject to safety and toxicology studies to determine its safe handling and potential risks associated with its use .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes, thereby inhibiting their function .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(4-methylphenoxy)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-27-21(26)12-16-14-30-22(23-16)24-20(25)13-28-17-8-10-19(11-9-17)29-18-6-4-15(2)5-7-18/h4-11,14H,3,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBMMRXTUPRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate |
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